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Compound of Interest

Compound Name:
6-Bromo-2-

(chloromethyl)quinazoline

CAS No.: 1936538-67-8

Cat. No.: B3040368

Get Quote

Executive Summary & Pharmacophore Utility
6-Bromo-2-(chloromethyl)quinazoline is a bifunctional heterocyclic building block.[1] Its

value lies in the orthogonal reactivity of its two electrophilic sites:

The Chloromethyl Group (C2-CH₂Cl): A highly reactive alkylating handle susceptible to Sɴ2

displacement by amines, thiols, or alkoxides. This is the primary point for diversifying the

scaffold (e.g., introducing solubilizing tails or specific binding motifs).

The Aryl Bromide (C6-Br): A stable handle for palladium-catalyzed cross-coupling (Suzuki-

Miyaura, Buchwald-Hartwig) to extend the aromatic system.

This compound is distinct from 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one, a related

intermediate often used when a hydrogen bond donor/acceptor motif is required at C4. This

guide focuses on the fully aromatic system.
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To construct the fully aromatic quinazoline core while preserving the sensitive chloromethyl

group, we avoid harsh oxidative conditions. The most robust disconnection involves the

condensation of 2-amino-5-bromobenzaldehyde with a two-carbon nitrile synthon under acidic

conditions (Pinner-type synthesis).

6-Bromo-2-(chloromethyl)quinazoline
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Caption: Retrosynthetic disconnection relying on the condensation of an ortho-amino aldehyde

with a nitrile.

Experimental Protocols
Method A: The Pinner Cyclization (Preferred Route)
This method is favored for generating the fully aromatic core directly without a separate

oxidation step. It utilizes 2-amino-5-bromobenzaldehyde, which can be prepared from 2-amino-

5-bromobenzyl alcohol via MnO₂ oxidation if not purchased commercially.

Reagents:

2-Amino-5-bromobenzaldehyde (1.0 equiv)[2]

Chloroacetonitrile (1.2 equiv)

1,4-Dioxane (Anhydrous)
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HCl gas (dried) or 4M HCl in Dioxane

Protocol:

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar,

a gas inlet (if using HCl gas), and a thermometer. Maintain an inert atmosphere (N₂ or Ar).

Dissolution: Charge the flask with 2-amino-5-bromobenzaldehyde (10 mmol) and anhydrous

1,4-dioxane (50 mL). Stir until fully dissolved.

Activation: Cool the solution to 10°C. Add chloroacetonitrile (12 mmol) dropwise.

Acidification:

Option 1 (Gas): Bubble dry HCl gas through the solution for 15–20 minutes until saturation

is achieved.

Option 2 (Solution): Add 4M HCl in dioxane (15 mL) dropwise, maintaining temperature <

20°C.

Cyclization: Allow the mixture to warm to room temperature (25°C) and stir for 16–24 hours.

The formation of a precipitate (the hydrochloride salt of the product) is often observed.

Workup:

Cool the reaction mixture to 0°C.

Neutralize carefully with saturated aqueous NaHCO₃ solution (pH ~8). Caution: CO₂

evolution.

Extract with Ethyl Acetate (3 x 50 mL).

Wash combined organics with Brine (50 mL), dry over anhydrous Na₂SO₄, and

concentrate in vacuo.

Purification: The crude residue is typically purified via flash column chromatography

(Hexanes/EtOAc gradient). The chloromethyl group is sensitive; avoid prolonged exposure to

silica gel.
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Method B: The Quinazolinone Route (Alternative
Scaffold)
Note: If your target is the 4-oxo derivative (6-bromo-2-(chloromethyl)quinazolin-4(3H)-one), use

this route.

Reactants: 2-Amino-5-bromobenzoic acid + Chloroacetyl chloride.

Procedure: Reflux the amino acid with chloroacetyl chloride (neat or in toluene) to form the

benzoxazinone intermediate. Treat with ammonia or ammonium acetate to ring-open and

recyclize to the quinazolinone.

Characterization Data
The following data establishes the identity of 6-Bromo-2-(chloromethyl)quinazoline.
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Technique Parameter
Observed/Expected
Value

Interpretation

¹H NMR Solvent CDCl₃ / DMSO-d₆

δ 9.45 ppm Singlet (1H)
H-4 (Characteristic

quinazoline proton)

δ 8.10–8.20 ppm Doublet (1H)
H-5 (Ortho to Br,

deshielded)

δ 7.90–8.00 ppm
Doublet of Doublets

(1H)
H-7

δ 7.80–7.85 ppm Doublet (1H) H-8

δ 4.85 ppm Singlet (2H)
CH₂-Cl (Diagnostic

benzylic methylene)

¹³C NMR δ (ppm) ~43–45 ppm CH₂-Cl Carbon

δ (ppm) ~160, 150, 120–140
Aromatic/Heterocyclic

carbons

Mass Spec m/z 256 / 258
[M+H]⁺ (Shows 1:1 Br

isotope pattern)

Appearance Physical
Off-white to yellow

solid
Crystalline solid

Critical Quality Attribute (CQA): The integration of the singlet at ~4.85 ppm (CH₂Cl) relative to

the aromatic H-4 singlet (9.45 ppm) must be 2:1. A reduction in the CH₂ integral suggests

hydrolysis to the hydroxymethyl impurity (CH₂OH).

Process Optimization & Troubleshooting
Mechanism of Impurity Formation
The primary instability arises from the C2-chloromethyl moiety. It is a potent electrophile.[1]
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Caption: Primary degradation pathways for 2-chloromethylquinazolines.

Troubleshooting Table
Issue Root Cause Corrective Action

Low Yield
Incomplete cyclization of the

imidate intermediate.

Ensure the reaction is strictly

anhydrous. Increase HCl

concentration or reaction time.

Hydrolysis (CH₂OH)
Moisture during workup or wet

solvents.

Use anhydrous solvents.

Perform workup quickly at 0°C.

Store product under Ar at

-20°C.

Starting Material Remains

2-Amino-5-

bromobenzaldehyde is

deactivated.

The electron-withdrawing Br

makes the amine less

nucleophilic. Heat to 50°C if

necessary, but monitor for

degradation.

Safety & Handling
Alkylating Agent: 6-Bromo-2-(chloromethyl)quinazoline is a potent alkylating agent. It can

alkylate DNA. Handle in a fume hood with double nitrile gloves.

Lachrymator: Like many benzyl chloride derivatives, it may be lachrymatory.

Storage: Store at -20°C under inert gas (Nitrogen/Argon) to prevent hydrolysis and

discoloration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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